Calcium glycolate

Description

The exact mass of the compound Calcium glycolate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220251. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Calcium glycolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium glycolate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

996-23-6 |

|---|---|

Molecular Formula |

C2H4CaO3 |

Molecular Weight |

116.13 g/mol |

IUPAC Name |

calcium;2-hydroxyacetate |

InChI |

InChI=1S/C2H4O3.Ca/c3-1-2(4)5;/h3H,1H2,(H,4,5); |

InChI Key |

DZQPYEJTLBQPSS-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |

Canonical SMILES |

C(C(=O)O)O.[Ca] |

Other CAS No. |

996-23-6 |

Synonyms |

glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |

Origin of Product |

United States |

An In-depth Technical Guide to Calcium Glycolate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium glycolate, the calcium salt of glycolic acid, is a molecule of increasing interest across various scientific disciplines, including pharmaceuticals, materials science, and agriculture. Its dual role as a source of both calcium and glycolate ions underpins its diverse applications. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of calcium glycolate. It further details experimental protocols for its synthesis, purification, and analysis, and explores its biological significance by examining the glycolate metabolism pathway and its intersection with calcium signaling. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this versatile compound.

Chemical Structure and Identification

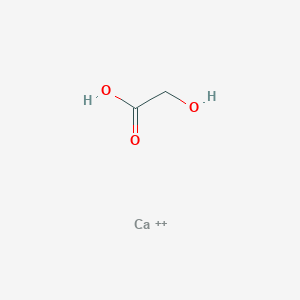

Calcium glycolate is an organic salt with the chemical formula C₄H₆CaO₆. It consists of one calcium cation (Ca²⁺) ionically bonded to two glycolate anions (C₂H₃O₃⁻). The glycolate anion is the conjugate base of glycolic acid, the smallest α-hydroxy acid.

The structure of calcium glycolate can be represented in various ways for chemical identification:

-

Molecular Formula : C₄H₆CaO₆[1]

-

Molecular Weight : 190.16 g/mol [1]

-

Canonical SMILES : C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2][2]

-

InChI Key : CHRHZFQUDFAQEQ-UHFFFAOYSA-L[3]

The two-dimensional structure of calcium glycolate is depicted below, illustrating the coordination of the calcium ion with the carboxylate and hydroxyl groups of the two glycolate molecules.

Physicochemical Properties

Calcium glycolate is typically a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder | [4] |

| Molecular Formula | C₄H₆CaO₆ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Solubility in Water | Soluble | [2] |

| Boiling Point | 265.6 °C at 760 mmHg (decomposes) |

Experimental Protocols

Synthesis of Calcium Glycolate

A common method for the synthesis of calcium glycolate is through the neutralization of glycolic acid with a calcium base, such as calcium hydroxide or calcium carbonate, followed by precipitation.

Materials:

-

Glycolic acid (C₂H₄O₃)

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Activated carbon

-

Sulfuric acid (H₂SO₄) (for pH adjustment if starting from glyoxal)

Procedure from Glycolic Acid:

-

Dissolve a known concentration of glycolic acid in deionized water in a reaction vessel equipped with a stirrer.

-

Slowly add a stoichiometric amount of calcium hydroxide slurry to the glycolic acid solution while stirring continuously.

-

Monitor the pH of the reaction mixture and maintain it in the range of 7-8.[2]

-

After the reaction is complete, add a small amount of activated carbon to decolorize the solution and stir for a period.

-

Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Concentrate the filtrate by vacuum evaporation to initiate crystallization.[2]

-

Slowly cool the concentrated solution to 4-10 °C to promote the growth of calcium glycolate crystals.[2]

-

Collect the crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals under vacuum at 60-80 °C to obtain the final product.[2]

Alternative Synthesis from Glyoxal: An alternative synthesis route involves the intramolecular disproportionation (Cannizzaro) reaction of glyoxal in the presence of calcium hydroxide.[5]

-

Prepare a suspension of calcium hydroxide in water (e.g., 20% mass concentration).[5]

-

Slowly add a 40% aqueous solution of glyoxal to the calcium hydroxide suspension while maintaining the temperature between 10-30 °C.[5]

-

After the addition is complete, continue stirring for approximately 1 hour to yield a suspension of calcium glycolate.[5]

-

The calcium glycolate can then be isolated by filtration, or acidified with sulfuric acid to produce glycolic acid and a precipitate of calcium sulfate.[5]

Analytical Methods

Instrumentation:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Chromatographic Conditions (Adapted from Calcium Gluconate Analysis):

-

Mobile Phase: A mixture of 1% (v/v) phosphoric acid in water and methanol (90:10, v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm or RI detector.[6]

-

Injection Volume: 20 µL.

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of calcium glycolate reference standard in deionized water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Solution: Accurately weigh a sample of the synthesized calcium glycolate, dissolve it in a known volume of deionized water, and filter through a 0.45 µm syringe filter before injection.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in calcium glycolate.

-

O-H Stretching: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.[2]

-

C-H Stretching: Absorptions for the methylene (-CH₂) group are expected in the region of 2950-2850 cm⁻¹.

-

C=O Stretching (Carboxylate): A strong absorption band is expected around 1600 cm⁻¹ due to the asymmetric stretching of the carboxylate group (COO⁻).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the glycolate anion. The spectra are typically run in D₂O.

-

¹H NMR: A singlet for the two protons of the methylene group (-CH₂) is expected at approximately 3.9-4.3 ppm.[2][7]

-

¹³C NMR: Two signals are expected for the glycolate anion: one for the methylene carbon (C-OH) at approximately 64 ppm and one for the carboxylate carbon (COO⁻) at approximately 183 ppm.[7]

Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of calcium glycolate.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For hydrated forms of calcium glycolate, a mass loss corresponding to the loss of water molecules would be observed at lower temperatures. At higher temperatures, the decomposition of the anhydrous salt occurs. For the analogous calcium oxalate (CaC₂O₄), decomposition to calcium carbonate (CaCO₃) occurs around 500°C, followed by the decomposition of calcium carbonate to calcium oxide (CaO) above 700°C.[8][9] A similar multi-step decomposition would be expected for calcium glycolate.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. Endothermic peaks would correspond to dehydration and decomposition events, while exothermic peaks could indicate phase transitions to more stable crystalline forms.

Biological Significance

Glycolate Metabolism (Photorespiration Pathway)

In photosynthetic organisms, glycolate is a key intermediate in the photorespiration pathway, also known as the C2 cycle. This metabolic pathway salvages carbon that is lost when RuBisCO fixes O₂ instead of CO₂. The pathway involves a series of enzymatic reactions that occur across three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.

The key steps of the glycolate pathway are as follows:

-

Chloroplast: RuBisCO oxygenase activity produces 2-phosphoglycolate, which is dephosphorylated to glycolate.

-

Peroxisome: Glycolate is oxidized to glyoxylate, which is then aminated to form the amino acid glycine.

-

Mitochondrion: Two molecules of glycine are converted to one molecule of serine, with the release of CO₂ and NH₃.

-

Peroxisome: Serine is converted back to hydroxypyruvate and then reduced to glycerate.

-

Chloroplast: Glycerate re-enters the Calvin cycle after being phosphorylated to 3-phosphoglycerate.

Role in Calcium Signaling

Upon dissolution in an aqueous environment, calcium glycolate dissociates into calcium ions (Ca²⁺) and glycolate ions. The release of Ca²⁺ can influence intracellular calcium concentrations, which are tightly regulated and play a crucial role in a wide array of cellular processes.

Intracellular calcium signaling is a complex network that controls events such as muscle contraction, neurotransmitter release, gene transcription, and apoptosis.[8] A sudden increase in cytosolic Ca²⁺ concentration, triggered by various stimuli, is a common signaling mechanism.[8] This increase can be initiated by the influx of extracellular calcium or the release of calcium from intracellular stores like the endoplasmic reticulum (ER).[8]

One of the key pathways for releasing calcium from the ER is the phospholipase C (PLC) pathway.[8] Activation of cell surface receptors leads to the activation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to IP₃ receptors on the ER membrane, triggering the release of stored Ca²⁺ into the cytosol.

While there is no direct evidence of glycolate actively participating in this signaling cascade, the introduction of exogenous calcium from calcium glycolate could potentially modulate the sensitivity and dynamics of these pathways by altering the baseline intracellular calcium levels or influencing the refilling of intracellular stores.

Conclusion

Calcium glycolate is a compound with a well-defined chemical structure and a range of interesting physicochemical properties. The experimental protocols outlined in this guide provide a foundation for its synthesis and analysis in a laboratory setting. Furthermore, understanding its role in the context of glycolate metabolism and its potential to influence calcium signaling pathways opens up avenues for further research, particularly in the fields of drug development and agricultural science. This technical guide serves as a valuable resource for scientists and researchers, consolidating key information to facilitate and inspire future investigations into the properties and applications of calcium glycolate.

References

- 1. rubingroup.org [rubingroup.org]

- 2. Frontiers | Calcium Glycerolate Catalyst Derived from Eggshell Waste for Cyclopentadecanolide Synthesis [frontiersin.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Disturbance of cellular calcium homeostasis plays a pivotal role in glyphosate-based herbicide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JSM Central || Article Info [jsmcentral.org]

- 7. bmse000245 Glycolate at BMRB [bmrb.io]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. h-and-m-analytical.com [h-and-m-analytical.com]

Synthesis of High-Purity Calcium Glycolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity calcium glycolate. The methodologies detailed herein are curated for professionals in research and drug development, emphasizing reproducibility and high-purity outcomes.

Introduction

Calcium glycolate, the calcium salt of glycolic acid, is a valuable compound with emerging applications in the pharmaceutical industry, including drug delivery systems and as a component of biodegradable polymers. The synthesis of high-purity calcium glycolate is critical to ensure its safety and efficacy in these applications. This guide outlines the primary synthesis routes, detailed purification protocols, and analytical methods for quality control.

Synthesis Methodologies

The most common and effective methods for synthesizing calcium glycolate involve the neutralization of glycolic acid with a suitable calcium source. The two primary routes detailed below utilize calcium hydroxide and calcium carbonate.

Reaction with Calcium Hydroxide

The reaction of glycolic acid with calcium hydroxide is a widely used method that typically yields a high-purity product with water as the only theoretical byproduct.

Reaction: 2 HOCH₂COOH + Ca(OH)₂ → Ca(OCH₂COO)₂ + 2 H₂O

Reaction with Calcium Carbonate

An alternative synthesis route involves the reaction of glycolic acid with calcium carbonate. This reaction is also efficient, producing carbon dioxide and water as byproducts.

Reaction: 2 HOCH₂COOH + CaCO₃ → Ca(OCH₂COO)₂ + H₂O + CO₂

Comparative Synthesis Data

The selection of a synthesis route can be influenced by factors such as desired purity, yield, and reaction conditions. The following table summarizes quantitative data from various sources for the synthesis of calcium glycolate.

| Parameter | Method 1: Calcium Hydroxide | Method 2: Calcium Carbonate | Method 3: Glyoxal & Ca(OH)₂ |

| Starting Materials | Glycolic Acid, Calcium Hydroxide | Glycolic Acid, Calcium Carbonate | Glyoxal, Calcium Hydroxide |

| Typical Yield | >90%[1] | >90%[1] | >92%[2] |

| Reported Purity | >99% (after purification)[3] | High, comparable to hydroxide method | >98%[2] |

| Reaction Temperature | Ambient to slightly elevated | 40-60°C[1] | 20-25°C[2] |

| Reaction Time | Typically 1-2 hours | Several hours | Approx. 1 hour[4] |

| Key Advantages | Minimal byproduct formation[1] | Readily available, low-cost reagent | Utilizes different starting material |

| Key Disadvantages | Calcium hydroxide is sparingly soluble | CO₂ evolution can cause foaming | More complex reaction pathway |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and purification of high-purity calcium glycolate.

Protocol 1: Synthesis via Calcium Hydroxide

This protocol is adapted from established chemical principles for the synthesis of carboxylate salts.[1]

Materials:

-

Glycolic acid (99% purity)

-

Calcium hydroxide (reagent grade)

-

Deionized water

-

Ethanol (95%)

Equipment:

-

Glass reactor with overhead stirrer, dropping funnel, and pH probe

-

Heating mantle

-

Büchner funnel and vacuum flask

-

Drying oven

Procedure:

-

Preparation: In a 1 L glass reactor, prepare a slurry of calcium hydroxide (e.g., 37 g, 0.5 mol) in 400 mL of deionized water.

-

Reaction: While stirring vigorously, slowly add a solution of glycolic acid (e.g., 76 g, 1.0 mol) in 200 mL of deionized water from a dropping funnel over a period of 1 hour.

-

pH Control: Monitor the pH of the reaction mixture. The addition of glycolic acid should be controlled to maintain a pH between 7 and 8 to ensure complete neutralization.[3]

-

Digestion: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Filtration: Filter the resulting calcium glycolate precipitate using a Büchner funnel.

-

Washing: Wash the filter cake with 100 mL of cold deionized water, followed by 50 mL of cold 95% ethanol to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the purified calcium glycolate in a vacuum oven at 60-80°C to a constant weight.[3]

Protocol 2: Synthesis via Glyoxal and Calcium Hydroxide

This protocol is based on the intramolecular disproportionation reaction of glyoxal.[2]

Materials:

-

Glyoxal (40% aqueous solution)

-

Calcium hydroxide

-

Deionized water

-

Sulfuric acid (for subsequent acidification if glycolic acid is the desired final product)

Equipment:

-

Three-neck reaction flask with mechanical stirrer and dropping funnel

-

Water bath

-

Filtration apparatus

Procedure:

-

Preparation: In a 1 L three-neck reaction flask, add 40 g of calcium hydroxide to 500 mL of deionized water to create a 7.4% (w/v) slurry.

-

Reaction: While stirring mechanically in a water bath to maintain a temperature of 20-25°C, slowly add 145 g of a 40% glyoxal solution from a dropping funnel. Control the addition rate to keep the temperature below 25°C.

-

Incubation: After the addition is complete, continue to stir the mixture at 20-25°C for 1 hour to yield a suspension of calcium glycolate.

-

Isolation: The resulting calcium glycolate can be isolated by filtration, followed by washing and drying as described in Protocol 1.

Protocol 3: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of calcium glycolate to achieve high purity.

Materials:

-

Crude calcium glycolate

-

Deionized water

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and vacuum flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of boiling deionized water to the crude calcium glycolate to completely dissolve it. Add the hot water portion-wise until a clear, saturated solution is obtained.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Yield Maximization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water.

-

Drying: Dry the high-purity calcium glycolate crystals in a vacuum oven at 60-80°C.[3]

Analytical Methods for Quality Control

To ensure the high purity of the synthesized calcium glycolate, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity of calcium glycolate and quantifying any organic impurities.

Instrumentation and Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is suitable.

-

Mobile Phase: An isocratic mobile phase of 10 mM phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v) can be used. For MS compatibility, formic acid can be substituted for phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dissolve a precisely weighed amount of calcium glycolate in deionized water to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Titration

A simple titration can be used to determine the overall purity of the calcium salt.

Procedure (Complexometric Titration):

-

Accurately weigh a sample of calcium glycolate and dissolve it in deionized water.

-

Add an appropriate indicator (e.g., Eriochrome Black T) and a buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10).

-

Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the endpoint is reached (color change from wine-red to blue).

-

The purity of the calcium glycolate can be calculated based on the volume of EDTA solution used.

Workflow and Process Diagrams

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

Caption: General workflow for synthesis and purification.

References

- 1. Glycolic Acid Analyzed by HPLC - AppNote [mtc-usa.com]

- 2. Determination of glycolic acid in cosmetic products by solid-phase extraction and reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycolic acid | SIELC Technologies [sielc.com]

- 4. Separation of Glycolic acid sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Calcium glycolate solubility in different solvents

An In-depth Technical Guide to the Solubility of Calcium Glycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium glycolate. Due to the limited availability of public quantitative data, this document summarizes the known information and presents a detailed experimental protocol for the systematic determination of its solubility in various solvents. This guide is intended to be a foundational resource for professionals in research and development who require this critical physicochemical property for formulation, synthesis, and biological studies.

Solubility Profile of Calcium Glycolate

The solubility of a compound is a fundamental property influencing its bioavailability, reaction kinetics, and formulation possibilities. While calcium glycolate is noted to be soluble in water, specific quantitative data across a range of solvents is scarce in publicly accessible literature.[1][2] Safety Data Sheets for the compound often state "No data available" for solubility in water and other solvents.[3]

One study provides a specific measurement, indicating the solubility of calcium glycolate in water is 1.5 wt% at 28 °C.[4] It is also noted that the solubility of different hydrate forms can vary; for instance, the trihydrate and anhydrous forms of calcium glycolate exhibit different solubilities.[5] Furthermore, the solubility of calcium glycolate in water has been observed to increase with a rise in temperature.[5]

Quantitative Solubility Data

The table below summarizes the available quantitative and qualitative solubility data for calcium glycolate.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | 28 | 1.5 wt% | Quantitative | [4] |

| Water | Not Specified | Soluble | Qualitative | [1] |

| Alcoholic Solution | Not Specified | Soluble (as a precursor) | Qualitative | [1] |

Note: The term "alcoholic solution" is mentioned in the context of its use in the conservation of artifacts, suggesting solubility in alcohols like ethanol may be possible, but no direct data for pure alcohol was found.

Experimental Protocol for Solubility Determination

To address the lack of comprehensive data, a robust experimental protocol is essential. The following methodology, based on the established shake-flask method for determining the equilibrium solubility of calcium salts, is recommended.[6][7][8] This protocol details the quantification of dissolved calcium via complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Methodology: Equilibrium Shake-Flask Method & Complexometric Titration

Objective: To determine the saturation solubility of calcium glycolate in a given solvent at a specified temperature.

Materials & Equipment:

-

Calcium Glycolate (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, propylene glycol)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes (Class A)

-

Buret (50 mL, Class A)

-

Standardized EDTA solution (e.g., 0.01 M)

-

pH 10 buffer solution (Ammonia-Ammonium Chloride)

-

Eriochrome Black T (EBT) indicator

-

Magnesium-EDTA complex solution (MgY²⁻)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid calcium glycolate to a known volume of the solvent in a sealed, inert container (e.g., a borosilicate glass flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

-

Equilibration:

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in solution becomes constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature-induced precipitation, the syringe can be pre-warmed to the experimental temperature.

-

Immediately filter the sample through a syringe filter (0.22 µm) into a clean, dry container to remove all undissolved solids.

-

-

Sample Preparation for Titration:

-

Accurately pipette a known volume of the clear, filtered saturated solution into an Erlenmeyer flask.

-

Dilute the sample with a known volume of deionized water to ensure the concentration is within the optimal range for titration.

-

Add approximately 10 mL of the pH 10 buffer solution to maintain the necessary pH for the complexation reaction.[7]

-

Add a small amount of the Mg-EDTA solution and 2-3 drops of the EBT indicator. The solution should turn red, indicating the presence of free calcium ions.[7]

-

-

Titration:

-

Titrate the prepared sample with the standardized EDTA solution. The EDTA will first complex with the free Ca²⁺ ions.

-

The endpoint is reached when the solution color changes from red to a distinct blue. This signifies that all Ca²⁺ has been complexed by EDTA, which then displaces Mg²⁺ from the Mg-EDTA complex, allowing the free EBT indicator to impart its blue color.

-

Record the volume of EDTA solution used. Perform the titration in triplicate to ensure accuracy.

-

-

Calculation:

-

Calculate the molar concentration of calcium glycolate (C) in the saturated solution using the formula: C = (V_EDTA × M_EDTA) / V_sample Where:

-

V_EDTA is the volume of the EDTA titrant used (L)

-

M_EDTA is the molarity of the standardized EDTA solution (mol/L)

-

V_sample is the volume of the initial saturated solution sample taken (L)

-

-

Convert the molar concentration to other units as required (e.g., g/100 mL, wt%).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining calcium glycolate solubility is illustrated below.

Caption: Workflow for determining calcium glycolate solubility.

References

- 1. Calcium glycolate | 996-23-6 | Benchchem [benchchem.com]

- 2. Glycolic Acid Calcium Salt () for sale [vulcanchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. scispace.com [scispace.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Calcium Glycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium glycolate, the calcium salt of glycolic acid, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and material science. Understanding its thermal stability and decomposition pathway is crucial for its application in processes involving elevated temperatures, such as in drug formulation and manufacturing. This technical guide provides a comprehensive overview of the thermal decomposition of calcium glycolate. Due to the limited availability of direct, in-depth experimental studies on calcium glycolate's thermal decomposition in publicly accessible literature, this guide presents a projected decomposition pathway based on the well-documented thermal behavior of analogous calcium salts, such as calcium oxalate and calcium gluconate. This guide also includes detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and presents key data in a structured format to facilitate understanding and further research.

Introduction

Calcium glycolate, with the chemical formula C₄H₆CaO₆, is a salt formed from calcium and glycolic acid.[1] While its primary applications are still under exploration, its potential use in formulations where thermal stability is a critical parameter necessitates a thorough understanding of its behavior upon heating. Thermal decomposition is a process where a substance breaks down into simpler substances when heated.[2][3][4] For metallic salts of organic acids, this process typically occurs in distinct stages, often involving dehydration, followed by the decomposition of the organic moiety, and finally, the breakdown of the resulting carbonate to a metal oxide.[5][6][7]

This guide will project a multi-stage thermal decomposition process for calcium glycolate, drawing parallels from the extensively studied thermal decomposition of calcium oxalate and calcium gluconate.

Projected Thermal Decomposition Pathway

Based on the thermal behavior of similar calcium organic salts, the thermal decomposition of calcium glycolate, particularly if it exists in a hydrated form, is anticipated to proceed through a three-stage process. The initial stage involves the loss of water of hydration, followed by the decomposition of the anhydrous salt to form calcium carbonate, and a final stage where calcium carbonate decomposes to calcium oxide.

Data Presentation

The following tables summarize the projected quantitative data for the thermal decomposition of a hypothetical calcium glycolate monohydrate. These values are estimations based on the analysis of analogous compounds and should be experimentally verified.

Table 1: Projected Thermal Decomposition Stages of Calcium Glycolate Monohydrate

| Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |

| 1. Dehydration | 50 - 150 | ~9.5% | H₂O | Anhydrous Calcium Glycolate |

| 2. Decomposition to Carbonate | 200 - 500 | ~40.4% | CO, H₂O, other organic fragments | Calcium Carbonate (CaCO₃) |

| 3. Decomposition to Oxide | 600 - 850 | ~23.2% | CO₂ | Calcium Oxide (CaO) |

Table 2: Comparison of Thermal Decomposition Data for Calcium Carboxylates

| Compound | Dehydration Temp. (°C) | Decomposition to CaCO₃ Temp. (°C) | Decomposition to CaO Temp. (°C) | Final Residue |

| Calcium Glycolate (Projected) | 50 - 150 | 200 - 500 | 600 - 850 | CaO |

| Calcium Oxalate Monohydrate[6][7] | ~100 - 250 | ~400 - 600 | ~600 - 850 | CaO |

| Calcium Gluconate Monohydrate[8] | ~40 - 120 | ~300 - 500 | >750 | CaO |

Experimental Protocols

To experimentally determine the thermal decomposition profile of calcium glycolate, Thermogravimetric Analysis (TGA) is the primary technique employed.[6][7][9] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7]

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a general methodology for analyzing the thermal decomposition of a solid sample like calcium glycolate.

Objective: To determine the temperatures at which calcium glycolate decomposes and the corresponding mass losses.

Apparatus:

-

Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 1000°C.

-

Sample pans (e.g., alumina, platinum).

-

Gas flow controller for purge gas.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the calcium glycolate sample into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the initial temperature to ambient (e.g., 25°C).

-

Set the final temperature to 900°C to ensure complete decomposition to the oxide.

-

Select a heating rate, typically 10°C/min or 20°C/min. The heating rate can influence the decomposition temperatures.[5]

-

Set the purge gas, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Data Acquisition:

-

Start the TGA run. The instrument will record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset and end temperatures for each decomposition step.

-

Calculate the percentage of mass loss for each step.

-

Optionally, plot the first derivative of the TGA curve (DTG curve) to more accurately identify the temperatures of maximum decomposition rates.

-

Evolved Gas Analysis (EGA)

To identify the gaseous products at each decomposition stage, TGA can be coupled with other analytical techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[10]

Objective: To identify the volatile species evolved during the thermal decomposition of calcium glycolate.

Apparatus:

-

A TGA instrument coupled to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

Procedure:

-

Follow the TGA protocol as described in section 3.1.

-

The evolved gases from the TGA furnace are transferred to the MS or FTIR for analysis.

-

Correlate the evolution of specific gases (e.g., H₂O, CO, CO₂) with the mass loss steps observed in the TGA curve.

Visualizations

Projected Thermal Decomposition Pathway of Calcium Glycolate

Caption: Projected pathway for the thermal decomposition of calcium glycolate monohydrate.

Experimental Workflow for TGA Analysis

Caption: A typical experimental workflow for thermogravimetric analysis (TGA).

Conclusion

References

- 1. Calcium glycolate | 996-23-6 | Benchchem [benchchem.com]

- 2. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. bam.files.bbci.co.uk [bam.files.bbci.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. h-and-m-analytical.com [h-and-m-analytical.com]

- 7. ebatco.com [ebatco.com]

- 8. ruipugroup.com [ruipugroup.com]

- 9. chembam.com [chembam.com]

- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

Spectroscopic Analysis of Calcium Glycolate: A Technical Guide for Researchers

An In-depth Examination of FTIR, NMR, and XRD Techniques in the Characterization of Calcium Glycolate

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze calcium glycolate (C₄H₆CaO₆), a compound of interest in pharmaceutical and materials science. For researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and data interpretation for Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Diffraction (XRD) analysis of this molecule.

Introduction to Calcium Glycolate and its Analysis

Calcium glycolate, the calcium salt of glycolic acid, is a crystalline solid with applications ranging from drug formulation to its use in biodegradable polymers. A thorough understanding of its solid-state structure and purity is crucial for its effective application. Spectroscopic methods provide the necessary tools for this characterization. FTIR spectroscopy probes the vibrational modes of functional groups, NMR spectroscopy elucidates the chemical environment of atomic nuclei, and XRD provides information on the crystalline structure and phase purity of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In calcium glycolate, the key vibrational modes are associated with the hydroxyl (-OH) and carboxylate (-COO⁻) groups of the glycolate ligand.

Data Presentation: FTIR

Table 1: Characteristic FTIR Absorption Bands for Calcium Glycolate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretching vibration of the hydroxyl group and potentially water of hydration |

| ~2950 | Medium | Asymmetric C-H stretching of the methylene (-CH₂) group |

| ~2880 | Medium | Symmetric C-H stretching of the methylene (-CH₂) group |

| ~1600 | Strong | Asymmetric stretching vibration of the carboxylate group (COO⁻)[1] |

| ~1450 | Medium | C-H bending (scissoring) of the methylene (-CH₂) group |

| ~1380 | Medium | O-H in-plane bending |

| ~1080 | Strong | C-O stretching of the C-OH group |

| ~1040 | Strong | C-C stretching |

| ~890 | Medium | C-O stretching of the carboxylate group |

| ~690 | Medium, Broad | O-H out-of-plane bending |

Note: The peak positions are approximate and can vary slightly based on the sample preparation and instrument.

Experimental Protocol: FTIR

Sample Preparation (KBr Pellet Method)

-

Grinding: A small amount (1-2 mg) of the calcium glycolate sample is finely ground using an agate mortar and pestle to reduce particle size and minimize scattering effects.

-

Mixing: The ground sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. KBr is transparent in the mid-IR range and acts as a matrix.

-

Pellet Formation: The mixture is placed into a pellet-pressing die. A hydraulic press is used to apply several tons of pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Experimental Workflow: FTIR Analysis

References

An In-depth Technical Guide to Calcium Glycolate for Researchers and Drug Development Professionals

December 13, 2025

Abstract

This technical guide provides a comprehensive overview of calcium glycolate, a salt of glycolic acid, for researchers, scientists, and professionals in drug development. This document covers the fundamental chemical and physical properties of calcium glycolate, including its CAS number and molecular formula, and presents detailed experimental protocols for its synthesis and analysis. A significant focus is placed on the potential biological activities of calcium glycolate, particularly in the context of dermatology and skin health. By examining the well-established roles of its constituent ions—calcium and glycolate—in cutaneous signaling pathways, this guide extrapolates the likely mechanisms of action of the parent compound. Methodologies for assessing biocompatibility and stability are also discussed. This whitepaper aims to be a foundational resource for the scientific community, fostering further research and application of calcium glycolate in therapeutic and cosmetic domains.

Chemical and Physical Properties

Calcium glycolate is the calcium salt of glycolic acid. There can be some variability in the reported molecular formula and weight, which often depends on the hydration state and whether the formula represents the empirical or molecular structure of the salt.

| Property | Value | Reference(s) |

| IUPAC Name | calcium;2-hydroxyacetate | [1] |

| Synonyms | Glycolic acid calcium salt, Calcium bis(2-hydroxyacetate) | [2][3] |

| CAS Number | 996-23-6, 26257-13-6 | [1][2][4][5] |

| Molecular Formula | C₄H₆CaO₆ | [2][4][6] |

| C₂H₄CaO₃ | [1] | |

| Molecular Weight | 190.16 g/mol | [2][4][6] |

| 116.13 g/mol | [1] | |

| Appearance | White to off-white crystalline powder | [3][4] |

| Solubility | Soluble in water | [1][3] |

Experimental Protocols

Synthesis of Calcium Glycolate via Precipitation

This protocol describes a common laboratory-scale synthesis of calcium glycolate through the reaction of glycolic acid with calcium hydroxide.

Materials:

-

Glycolic acid (HOCH₂COOH)

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Activated carbon

-

Ethanol

-

pH meter

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum oven

Procedure:

-

Dissolution of Glycolic Acid: In a reaction vessel, dissolve a known molar amount of glycolic acid in deionized water with gentle stirring.

-

Preparation of Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry of calcium hydroxide in deionized water. A stoichiometric amount or a slight excess of calcium hydroxide should be used relative to the glycolic acid.

-

Neutralization Reaction: Slowly add the calcium hydroxide slurry to the glycolic acid solution while continuously monitoring the pH. Maintain the pH of the reaction mixture between 7.0 and 8.0.[4] The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Decolorization: Once the neutralization is complete, add a small amount of activated carbon to the solution and stir for a period to remove colored impurities.

-

Filtration: Filter the hot solution to remove the activated carbon and any unreacted calcium hydroxide.

-

Crystallization: Allow the filtrate to cool slowly to a temperature between 4°C and 10°C to induce crystallization of calcium glycolate.[4]

-

Isolation and Washing: Collect the calcium glycolate crystals by filtration. Wash the crystals with cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified calcium glycolate crystals in an oven at a controlled temperature (e.g., 60-80°C) or under vacuum to a constant weight.[1]

Analytical Characterization

This method is suitable for the quantification and purity assessment of calcium glycolate.

Instrumentation and Parameters:

| Parameter | Specification |

| Chromatograph | HPLC system with a Refractive Index Detector (RID) or UV detector |

| Column | Hydrogen ion chromatography column (e.g., Rezex ROA-Organic Acid H+ (8%)) |

| Mobile Phase | 0.5% Formic acid solution in water |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 50 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of calcium glycolate reference standard and dissolve it in deionized water to prepare a stock solution of a known concentration. Prepare a series of dilutions for the calibration curve.

-

Test Solution: Accurately weigh the synthesized calcium glycolate sample and dissolve it in deionized water to a known concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

NMR spectroscopy is used to confirm the molecular structure of calcium glycolate.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the calcium glycolate sample in 0.6-0.7 mL of deuterium oxide (D₂O).

-

Thoroughly mix the solution to ensure complete dissolution.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Use an appropriate internal standard if quantitative analysis is required.

Acquisition Parameters (Typical):

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Reference the spectrum to the residual HDO signal.

-

¹³C NMR: Acquire the spectrum on the same instrument. The chemical shifts are referenced to an external standard or the solvent signal.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of calcium glycolate are limited, the biological effects can be inferred from the well-documented roles of its constituent ions, glycolate and calcium, particularly in the context of skin biology.

Role of Glycolate in Skin

Glycolic acid, an alpha-hydroxy acid (AHA), is widely used in dermatology for its exfoliating and rejuvenating properties. It has been shown to influence keratinocyte proliferation and differentiation through various signaling pathways.

One proposed mechanism involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in basal keratinocytes by the acidic pH created by glycolic acid. This activation leads to an influx of calcium ions and the release of ATP, which in turn can stimulate keratinocyte proliferation.

Role of Calcium in Skin

Calcium ions are crucial second messengers in the epidermis, regulating keratinocyte differentiation, proliferation, and the formation of the skin barrier. A distinct calcium gradient exists in the epidermis, with lower concentrations in the basal layer and higher concentrations in the granular layer.

Extracellular calcium binds to the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor on keratinocytes. This binding activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These signaling cascades ultimately lead to the expression of differentiation markers such as involucrin and loricrin.

Postulated Mechanism of Action for Calcium Glycolate

Based on the individual roles of its ions, it is postulated that calcium glycolate can modulate skin homeostasis through a dual mechanism. The glycolate anion may facilitate the exfoliation of the stratum corneum and stimulate basal keratinocyte proliferation. Simultaneously, the released calcium ions can promote the differentiation of suprabasal keratinocytes, contributing to the integrity of the skin barrier.

Biocompatibility Assessment

The biocompatibility of calcium glycolate for dermatological or biomedical applications should be evaluated according to ISO 10993 standards. In vitro cytotoxicity assays are a fundamental first step.

MTT Assay for Cell Viability

The MTT assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol Outline:

-

Cell Culture: Culture human keratinocytes or fibroblasts in appropriate media.

-

Preparation of Extracts: Prepare extracts of calcium glycolate at various concentrations in the cell culture medium.

-

Cell Treatment: Expose the cultured cells to the different concentrations of the calcium glycolate extracts for a defined period (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

LDH Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.

Protocol Outline:

-

Follow the cell culture and treatment steps as described for the MTT assay.

-

Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

-

LDH Reaction: Add the LDH reaction mixture to the supernatant.

-

Measurement: Measure the absorbance to quantify the amount of LDH released.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Stability Testing

For cosmetic or pharmaceutical formulations containing calcium glycolate, stability testing is crucial to ensure the product's quality and shelf-life.

Accelerated Stability Testing Protocol

This protocol is designed to predict the long-term stability of a formulation under normal storage conditions.

Procedure:

-

Sample Preparation: Prepare multiple samples of the final formulation in its intended packaging.

-

Storage Conditions: Store the samples under accelerated conditions, typically at elevated temperatures and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Testing Intervals: At specified time points (e.g., 1, 2, 3, and 6 months), withdraw samples for analysis.

-

Parameters to Evaluate:

-

Physical Properties: Appearance, color, odor, pH, viscosity.

-

Chemical Properties: Assay of calcium glycolate and any other active ingredients, degradation products.

-

Microbiological Properties: Microbial limit testing.

-

-

Data Analysis: Evaluate any significant changes in the product's properties over time to estimate its shelf-life.

Conclusion

Calcium glycolate is a compound with significant potential in the fields of dermatology and drug development, owing to the established biological activities of its constituent ions. This technical guide has provided a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an in-depth discussion of its likely mechanisms of action in the skin. The provided methodologies for biocompatibility and stability testing serve as a foundation for further preclinical and formulation development. Future research should focus on elucidating the specific signaling pathways modulated by calcium glycolate as a single entity to fully realize its therapeutic and cosmetic potential.

References

- 1. Development of a calcium-chelating hydrogel for treatment of superficial burns and scalds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hplc.eu [hplc.eu]

- 4. US20160113855A1 - Dermal filler compositions - Google Patents [patents.google.com]

- 5. scilit.com [scilit.com]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

The Biological Activity of Calcium Glycolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium glycolate, the calcium salt of glycolic acid, is a compound of increasing interest in dermatology and cosmetic science. Its biological activity is predicated on the synergistic actions of its constituent ions: calcium and glycolate. Calcium is a critical second messenger in the skin, regulating keratinocyte proliferation, differentiation, and skin barrier homeostasis. Glycolic acid, an alpha-hydroxy acid, is well-documented for its exfoliative, anti-inflammatory, and collagen-stimulating properties. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the biological activities of calcium glycolate, including its proposed mechanisms of action, effects on cellular processes, and potential therapeutic applications. Detailed experimental protocols and structured data summaries are provided to facilitate further research and development in this area.

Introduction

The skin, as the body's largest organ, is a complex and dynamic system. Its proper function and aesthetic appearance are maintained by a delicate balance of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) integrity. Calcium ions (Ca²⁺) and alpha-hydroxy acids (AHAs) are two key classes of molecules known to profoundly influence these processes. Calcium glycolate, by delivering both of these moieties, presents a unique opportunity for targeted dermatological interventions.

This guide will explore the individual and combined biological effects of calcium and glycolate, providing a comprehensive technical overview for researchers and drug development professionals.

The Role of Calcium in Skin Physiology

Calcium ions are essential for maintaining skin homeostasis. A distinct calcium gradient exists in the epidermis, with lower concentrations in the basal layer and progressively higher levels in the granular layer, which is crucial for regulating keratinocyte differentiation and stratum corneum formation.[1][2]

Keratinocyte Differentiation and Barrier Function

The epidermal calcium gradient is a key regulator of keratinocyte differentiation.[1][2] An increase in extracellular calcium concentration is a primary trigger for keratinocytes to switch from a proliferative to a differentiated state.[3] This process involves the sequential expression of differentiation markers such as keratin 1 (K1), keratin 10 (K10), involucrin, and loricrin.[3][4]

Calcium exerts its effects on differentiation through both "outside-in" and "inside-out" signaling.[2] Extracellular calcium facilitates the formation of cell-cell adhesion structures like desmosomes and adherens junctions.[2] Intracellularly, calcium acts as a second messenger, activating a cascade of signaling pathways. The calcium-sensing receptor (CaSR), a G protein-coupled receptor, plays a central role in this process by activating phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG).[1][5] IP₃ triggers the release of calcium from intracellular stores, further amplifying the signal and activating protein kinase C (PKC), which is critical for the differentiation process.[6]

Calcium Signaling Pathways in the Skin

The intricate network of calcium signaling in the skin involves various channels and receptors that modulate intracellular calcium levels. These include:

-

Transient Receptor Potential (TRP) channels: These channels are involved in sensing various stimuli, including temperature and pH.[1][7]

-

Store-Operated Calcium Entry (SOCE): This pathway is activated upon depletion of intracellular calcium stores.[1][8]

-

Voltage-Gated Calcium Channels (VGCCs): These channels are activated by changes in membrane potential.[1][5]

Dysregulation of calcium signaling is implicated in various skin pathologies, highlighting its importance in maintaining skin health.[8][9]

The Biological Activity of Glycolic Acid

Glycolic acid is the most widely used AHA in dermatology. Its primary mechanism of action involves the weakening of corneocyte cohesion in the stratum corneum, leading to exfoliation.[[“]] This effect is pH-dependent.

Exfoliation and Cellular Turnover

Glycolic acid disrupts the desmosomal bonds between corneocytes, promoting their shedding and accelerating epidermal turnover.[[“]] This results in a smoother skin texture and a more even complexion.

Anti-Inflammatory Effects

Glycolic acid has been shown to suppress UVB-induced skin inflammation by inhibiting the NF-κB signaling pathway.[[“]][11] This leads to a reduction in the expression of pro-inflammatory mediators such as IL-1β, IL-6, IL-8, and COX-2.[11][[“]]

Stimulation of Extracellular Matrix Synthesis

Glycolic acid can stimulate the synthesis of collagen by dermal fibroblasts, contributing to its anti-aging effects.[[“]] It also modulates the degradation of the extracellular matrix by affecting the expression of matrix metalloproteinases (MMPs).[[“]]

Proposed Biological Activity of Calcium Glycolate

While direct studies on the biological activity of calcium glycolate in the skin are limited, its effects can be inferred from the known activities of its constituent ions. The dissociation of calcium glycolate in the skin would provide a localized increase in both calcium and glycolate ions, leading to a dual-pronged effect.

Enhanced Keratinocyte Differentiation and Barrier Improvement

The release of calcium ions from calcium glycolate is expected to promote keratinocyte differentiation, contributing to a more robust and functional skin barrier. This effect would be complemented by the action of glycolate in promoting the shedding of the outer, damaged layers of the stratum corneum, allowing for the emergence of a healthier, more compact barrier.

Modulation of Inflammatory Responses

The anti-inflammatory properties of glycolic acid, mediated through the inhibition of the NF-κB pathway, suggest that calcium glycolate could be beneficial in managing inflammatory skin conditions.

Stimulation of Dermal Remodeling

The combined action of glycolate on collagen synthesis and the role of calcium in fibroblast function may lead to an improvement in skin elasticity and a reduction in the appearance of fine lines and wrinkles.

Quantitative Data Summary

While specific quantitative data for calcium glycolate is scarce in the public domain, the following tables summarize relevant data for glycolic acid and calcium's effects on skin cells.

Table 1: Effects of Glycolic Acid on Skin Cells

| Parameter | Cell Type | Concentration/Dose | Observed Effect | Reference |

| Inflammatory Mediator Production (IL-1β, IL-6, IL-8, COX-2, MCP-1) | HaCaT keratinocytes, C57BL/6J mouse skin | 1-1.5% (in vivo) | Reduction in UVB-induced expression | [11] |

| Keratinocyte Proliferation | Skin equivalent model | pH-dependent | Increased BrdU incorporation | [13] |

| ATP Release | Skin equivalent model | pH-dependent | Transient increase | [13] |

Table 2: Effects of Extracellular Calcium on Keratinocytes

| Parameter | Cell Type | Calcium Concentration | Observed Effect | Reference |

| Differentiation | Normal human keratinocytes (NHK) | 0.09 mM to 1.2 mM | Induction of morphological changes, decreased proliferation | [3] |

| Differentiation Markers (K1, K10, Involucrin) | HaCaT keratinocytes | Increased from 0.09 mM to 1.2 mM | Delayed expression compared to NHK | [3] |

| Proliferation | HaCaT keratinocytes | Increased from 0.09 mM to 1.2 mM | Increased proliferation | [3] |

| PLC-γ1 Activity | Human keratinocytes | 1.2 mM | Induction of activity | [14] |

| Involucrin and Transglutaminase Expression | Human keratinocytes | 1.2 mM | Induction of protein levels | [14] |

Signaling Pathways and Visualizations

The biological effects of calcium glycolate are mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Glycolic Acid-Mediated Inhibition of NF-κB Signaling

References

- 1. Skin Barrier and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of extracellular calcium on the growth-differentiation switch in immortalized keratinocyte HaCaT cells compared with normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chelation of intracellular Ca2+ inhibits murine keratinocyte differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium Channels: Noteworthy Regulators and Therapeutic Targets in Dermatological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,25(OH)2D3-modulated calcium induced keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wound Repair and Ca2+ Signalling Interplay: The Role of Ca2+ Channels in Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. consensus.app [consensus.app]

- 11. Topical application of glycolic acid suppresses the UVB induced IL-6, IL-8, MCP-1 and COX-2 inflammation by modulating NF-κB signaling pathway in keratinocytes and mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. Glycolic acid induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium-induced Human Keratinocyte Differentiation Requires src- and fyn-mediated Phosphatidylinositol 3-Kinase–dependent Activation of Phospholipase C-γ1 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of Calcium Glycolate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium glycolate, the salt of glycolic acid, presents a unique dual-action mechanism in biological systems, primarily attributable to its dissociation into calcium ions (Ca²⁺) and glycolate ions. While direct research on the combined effects of calcium glycolate is limited, its mechanism can be inferred from the well-documented biological activities of its constituent components. This technical guide delineates the distinct and synergistic roles of calcium and glycolate, with a particular focus on dermatological applications where this compound holds significant promise. We will explore the integral roles of calcium in cellular signaling and tissue homeostasis, and the multifaceted effects of glycolic acid on skin structure and function. This guide provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Introduction

Calcium glycolate is a chemical compound that serves as a source of both calcium and glycolic acid.[1] In biological systems, it is anticipated to dissociate and exert its effects through the independent actions of these two moieties. Calcium is a ubiquitous second messenger crucial for a vast array of physiological processes, including cell proliferation, differentiation, and signal transduction.[2][3][4][5] Glycolic acid, the smallest of the alpha-hydroxy acids (AHAs), is a well-established agent in dermatology, recognized for its keratolytic, anti-inflammatory, and collagen-stimulating properties.[6][7][8] The combination of these two components in the form of calcium glycolate suggests a synergistic potential for applications in skin health and beyond.

The Role of the Calcium Ion (Ca²⁺)

Upon dissociation, the calcium ion component of calcium glycolate becomes bioavailable to participate in numerous cellular processes.

Calcium Signaling in Keratinocyte Differentiation

In the epidermis, a distinct calcium gradient exists, with lower concentrations in the basal layer and progressively higher levels towards the stratum granulosum.[2] This gradient is a key regulator of keratinocyte differentiation.[3] An influx of extracellular calcium or release from intracellular stores initiates a signaling cascade that promotes the expression of differentiation markers such as keratin 1, keratin 10, and loricrin.[5] This process is critical for the formation and maintenance of the skin's barrier function. The calcium-sensing receptor (CaSR), a G-protein coupled receptor, plays a pivotal role in mediating these effects.[4]

The proposed signaling pathway for calcium-induced keratinocyte differentiation is as follows:

Influence on Fibroblast Activity

Calcium ions are also implicated in the regulation of fibroblast activity, including proliferation and the synthesis of extracellular matrix proteins such as collagen. Intracellular calcium transients can modulate gene expression and protein synthesis in fibroblasts, contributing to tissue remodeling and wound healing.

The Role of the Glycolate Ion

The glycolate ion, derived from glycolic acid, exerts its primary effects on the skin through several well-characterized mechanisms.

Exfoliation and Cell Turnover

Glycolic acid is an effective keratolytic agent, meaning it helps to loosen and shed the outer layers of the stratum corneum.[6] It achieves this by reducing corneocyte cohesion, thereby promoting desquamation. This accelerated cell turnover leads to a smoother skin texture and can help to unclog pores.

Stimulation of Collagen Synthesis

Glycolic acid has been shown to stimulate fibroblast proliferation and increase the synthesis of type I collagen.[9][[“]] This effect is dose-dependent and contributes to the anti-aging properties of glycolic acid, helping to reduce the appearance of fine lines and wrinkles.

Impact on Skin Barrier Function

The effect of glycolic acid on the skin barrier is concentration-dependent. While it can increase transepidermal water loss (TEWL) at higher concentrations due to its exfoliative action, some studies suggest it may improve skin hydration at lower concentrations.[11]

Inferred Combined Mechanism of Action of Calcium Glycolate

The dissociation of calcium glycolate in an aqueous environment on the skin surface would release both calcium and glycolate ions, leading to a multi-pronged therapeutic effect.

-

Enhanced Skin Rejuvenation: The glycolate component would promote exfoliation and stimulate collagen synthesis in the dermis. Simultaneously, the released calcium ions could contribute to the regulation of keratinocyte differentiation in the epidermis, potentially leading to a more robust and healthy skin barrier over time.

-

Modulation of Cellular Processes: The influx of calcium from the topical application could influence various signaling pathways in both keratinocytes and fibroblasts, potentially modulating their proliferative and synthetic activities. The glycolate ion could further enhance these effects through its own signaling mechanisms.

The following diagram illustrates the hypothetical workflow of calcium glycolate's action on the skin:

Quantitative Data

While specific quantitative data for calcium glycolate is not available, the following tables summarize relevant data for glycolic acid.

Table 1: Effect of Glycolic Acid on Collagen Synthesis in Human Skin Explants

| Glycolic Acid Concentration | Treatment Duration | Change in Total Collagen Levels (vs. Untreated) | Reference |

| 8% (pH 4) | 5 days | +5-6% | [12] |

| 10% (pH 4) | 5 days | +5-6% | [12] |

| 15% (pH 4) | 5 days | +5-6% | [12] |

| 25% (pH 4) | 5 days | +10.1% | [12] |

Table 2: Effect of Glycolic Acid on Transepidermal Water Loss (TEWL)

| Glycolic Acid Treatment | Duration of Application | Observation | Reference |

| 12% in water | 10 days (once daily for 60 min) | Significant increase in TEWL | [11] |

| 4% formulation | 3 weeks (twice daily) | No marked increase in TEWL | [13] |

Note: TEWL is a measure of skin barrier function, with higher values indicating a more compromised barrier. Baseline TEWL values for healthy adult skin vary by body location, but for the forearm, are typically in the range of 4-8 g/m²/h.[14][15]

Experimental Protocols

The following are generalized protocols for key experiments relevant to elucidating the mechanism of action of calcium glycolate.

In Vitro 3D Human Skin Model for Efficacy Testing

This protocol describes the generation of a full-thickness skin equivalent to test the effects of topical formulations.

-

Dermal Component Preparation:

-

Culture primary human dermal fibroblasts in appropriate media.

-

Embed fibroblasts in a collagen type I hydrogel.

-

Culture the dermal equivalent for 5-7 days to allow for matrix contraction and conditioning.[16]

-

-

Epidermal Component Seeding:

-

Culture primary human epidermal keratinocytes.

-

Seed keratinocytes onto the surface of the dermal equivalent.[16]

-

-

Air-Liquid Interface Culture:

-

After an initial submerged culture period (2-4 days), raise the model to the air-liquid interface to promote epidermal stratification and differentiation. Culture for an additional 10-14 days.[17]

-

-

Topical Application and Analysis:

-

Apply the test formulation (e.g., a cream containing calcium glycolate) to the surface of the skin equivalent.

-

At specified time points, harvest the tissue for histological analysis (e.g., H&E staining for morphology), immunohistochemistry for protein expression (e.g., collagen I, keratin 10), or biochemical assays.

-

Quantification of Collagen Synthesis in Fibroblast Culture

This protocol outlines a method to measure collagen production by fibroblasts.

-

Cell Culture:

-

Culture human dermal fibroblasts in 6-well plates until confluent.

-

-

Treatment:

-

Replace the culture medium with a medium containing various concentrations of the test compound (e.g., calcium glycolate).

-

-

Collagen Quantification:

-

After a 24-48 hour incubation period, collect the cell culture supernatant and cell lysate.

-

Quantify the amount of newly synthesized collagen using a Procollagen Type I C-peptide (PIP) ELISA kit, which measures the C-terminal propeptide cleaved from procollagen during collagen synthesis.[9]

-

Alternatively, label cells with ³H-proline and measure its incorporation into collagenase-digestible protein.

-

Measurement of Intracellular Calcium Concentration

This protocol describes a method to assess changes in intracellular calcium levels in keratinocytes.

-

Cell Preparation:

-

Culture human keratinocytes on glass coverslips.

-

-

Dye Loading:

-

Fluorescence Imaging:

-

Mount the coverslip on a fluorescence microscope equipped with a calcium imaging system.

-

Perfuse the cells with a buffer containing the test compound (e.g., calcium glycolate).

-

-

Data Analysis:

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.[18]

-

The following diagram outlines the general workflow for a calcium flux assay:

Conclusion and Future Directions

The mechanism of action of calcium glycolate in biological systems is best understood as a dual-action phenomenon resulting from its dissociation into calcium and glycolate ions. The glycolate component primarily drives exfoliation and stimulates collagen synthesis, while the calcium component plays a crucial role in regulating cellular processes such as keratinocyte differentiation. While the combined effect is likely beneficial for skin health, there is a clear need for further research to investigate the specific effects of calcium glycolate as a single entity. Future studies should focus on:

-

Direct Comparative Studies: Comparing the efficacy of calcium glycolate to equivalent concentrations of glycolic acid and other calcium salts in in vitro and in vivo models.

-

Synergistic Effects: Investigating potential synergistic interactions between calcium and glycolate ions on cellular signaling pathways.

-

Formulation Optimization: Determining the optimal pH and vehicle for the delivery of calcium glycolate to the skin to maximize its bioavailability and efficacy.

A deeper understanding of the unique properties of calcium glycolate will enable its more effective utilization in the development of advanced dermatological and other therapeutic products.

References

- 1. Calcium glycolate | 996-23-6 | Benchchem [benchchem.com]

- 2. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium regulation of keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multi-omics profiling of calcium-induced human keratinocytes differentiation reveals modulation of unfolded protein response signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycolic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. us.caudalie.com [us.caudalie.com]

- 8. Glycolic Acid: Benefits, What It Does, & How It Works - SkinLab [dermatica.co.uk]

- 9. The effect of glycolic acid on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Functional changes in human stratum corneum induced by topical glycolic acid: comparison with all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycolic acid adjusted to pH 4 stimulates collagen production and epidermal renewal without affecting levels of proinflammatory TNF‐alpha in human skin explants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Transepidermal water loss in healthy adults: a systematic review and meta-analysis update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Video: Generation of a Three-dimensional Full Thickness Skin Equivalent and Automated Wounding [jove.com]

- 17. Modelling the Complexity of Human Skin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is a calcium flux assay? | AAT Bioquest [aatbio.com]

- 19. agilent.com [agilent.com]

An In-depth Technical Guide to the Stability and Storage of Calcium Glycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium glycolate, the calcium salt of glycolic acid, is a compound with growing interest in the pharmaceutical and cosmetic industries. Its stability is a critical factor for ensuring the quality, efficacy, and safety of products in which it is an ingredient. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for calcium glycolate. It covers the known chemical properties, degradation pathways, and the impact of environmental factors such as temperature, humidity, and light. This document also outlines experimental protocols for stability testing and discusses potential interactions with common formulation excipients. While specific quantitative stability data for calcium glycolate is limited in publicly available literature, this guide consolidates the existing knowledge and provides recommendations based on data from related alpha-hydroxy acid (AHA) salts and general principles of chemical stability.

Chemical and Physical Properties

Calcium glycolate is a white to off-white crystalline powder. It is the calcium salt of glycolic acid, the smallest of the alpha-hydroxy acids.[1][2]

Table 1: Physicochemical Properties of Calcium Glycolate

| Property | Value | Reference(s) |

| Chemical Name | Calcium 2-hydroxyacetate | [2] |

| Synonyms | Glycolic acid calcium salt, Calcium bis(hydroxyacetate) | [1][3] |

| CAS Number | 996-23-6, 26257-13-6 | [1][2] |

| Molecular Formula | C₄H₆CaO₆ | [3] |

| Molecular Weight | 190.16 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [1][4] |

| Solubility | Soluble in water | [2] |

Stability Profile

The stability of calcium glycolate is influenced by several factors, including temperature, humidity, light, and interactions with other substances.

Thermal Stability